![molecular formula C15H16O4 B1163744 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin CAS No. 61899-42-1](/img/structure/B1163744.png)
3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin
Overview
Description
Synthesis Analysis
The synthesis of coumarin derivatives often involves strategic functionalization to introduce various substituents, enhancing the molecule's complexity and utility. An example includes the synthesis of 3-amino-4-methyl-6-methoxy-7-hydroxycoumarin through Pechmann condensation, highlighting a method that could be adapted for the synthesis of the compound , though specifics for 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin are not directly addressed in the available literature (Qian, 2011). Similarly, the synthesis of related structures, such as 3-(7-Methoxycoumarin-3-carbonyl)- and 3-(7-Dimethylaminocoumarin-3-carbonyl)-2-oxazolones, provides insight into the complexity and variety of methods used in coumarin chemistry (Takadate et al., 1989).
Molecular Structure Analysis
The molecular structure of coumarin derivatives, including 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin, is characterized by the presence of a benzopyrone core, with various substituents influencing the compound's reactivity and properties. X-ray crystallography and NMR studies are common methods for elucidating these structures, providing detailed insights into their conformations and electronic characteristics. For example, studies on similar coumarin derivatives have revealed critical insights into their crystal structure and molecular dynamics, which are essential for understanding the behavior of these molecules in different conditions (Bhadbhade et al., 1984).
Chemical Reactions and Properties
Coumarin derivatives participate in a wide range of chemical reactions, reflecting their versatile chemical properties. These reactions include electrophilic substitutions, cyclizations, and rearrangements, among others, allowing for the synthesis of complex molecules with diverse functionalities. The reactivity patterns of these compounds are crucial for designing synthetic routes and understanding their behavior in biological systems (Pasciak et al., 2015).
Physical Properties Analysis
The physical properties of coumarin derivatives, such as melting points, solubility, and crystallinity, are significantly influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its role in materials science and pharmaceutical formulations. For instance, the solid-state structure analysis of specific coumarin derivatives provides valuable information on their potential utility and behavior under different physical conditions (Ostrowska et al., 2015).
Scientific Research Applications
Chemical Synthesis and Derivatives : A simple method for introducing a 3,3-dimethylallyl unit ortho to a phenolic OH group in coumarins was developed, demonstrating its application in chemical synthesis (Murray, Ballantyne, & Mathai, 1971).
Natural Occurrence and Structure Elucidation : Research identified 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin as a natural compound isolated from plants like Haplophyllum ramosissimum, underlining its significance in natural product chemistry (Gashimov, Abyshev, Kagramanov, & Bozhkova, 2004).
Pharmacological Properties : Studies on various coumarins, including derivatives similar to 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin, have shown potential anti-inflammatory effects, indicating their potential in developing therapeutic agents (Genovese et al., 2017).
Spectroscopic Analysis and Applications : Spectroscopic studies of coumarins, including those structurally related to 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin, highlight their potential applications in areas like fluorescent labeling and organic electronics (Khemakhem et al., 2013).
Antioxidant and Antibacterial Activities : Research on derivatives of dimethylallyl-coumarin, a group to which 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin belongs, suggests potential antioxidant and antibacterial properties, making them interesting for further pharmacological studies (Donkia et al., 2023).
Photophysical Properties : The photophysical properties of coumarins, including those structurally related to 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin, are of interest in understanding their behavior under light exposure and potential applications in photodynamic therapy and organic photonics (Smith et al., 2012).
Mechanism of Action
Target of Action
It is known that prenylated indolines, which are structurally similar, are involved in various biological processes . They are often found in natural bioactive products exhibiting anticancer, antibacterial, and antifungal properties .
Mode of Action
For instance, they can modulate key signaling pathways such as the PI3K/Akt and MAPK pathways .
Biochemical Pathways
Prenylated indolines, which share structural similarities, are known to be involved in various biological pathways . They are often incorporated into primary and secondary metabolites via enzyme catalysis .
Pharmacokinetics
It is known that prenylation can enhance the bioavailability of dietary flavonoids . Prenylation interferes with the elimination of flavonoids from tissues, leading to higher accumulation .
Result of Action
Prenylated indolines, which share structural similarities, have been associated with a broad spectrum of important biological properties, including potential anticancer properties .
Action Environment
It is known that the biological activity of prenylated compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
properties
IUPAC Name |
8-hydroxy-7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-5-15(2,3)10-8-9-6-7-11(18-4)12(16)13(9)19-14(10)17/h5-8,16H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZZAAGBIUZSNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=CC2=C(C(=C(C=C2)OC)O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149315 | |
Record name | 3-(1,1-Dimethyl-2-propen-1-yl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin | |
CAS RN |
61899-42-1 | |
Record name | 3-(1,1-Dimethyl-2-propen-1-yl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61899-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,1-Dimethyl-2-propen-1-yl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.